molecular formula C19H23NO3S2 B2878684 ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 842961-01-7

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2878684
CAS No.: 842961-01-7
M. Wt: 377.52
InChI Key: BOIKPIAMYZMNJU-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a recognized inhibitor of key cellular signaling pathways, with research indicating potent activity against AMP-activated protein kinase (AMPK) and the Transforming Growth Factor-beta (TGF-β) pathway. Its primary research value lies in its utility as a chemical probe to investigate the complex roles of these pathways in disease pathogenesis. By inhibiting AMPK, a central regulator of cellular energy homeostasis, this compound allows researchers to study metabolic disorders, cancer cell survival under stress, and the interplay between metabolism and other signaling cascades. Concurrently, its antagonism of the TGF-β pathway, a critical mediator of fibrotic processes and epithelial-mesenchymal transition (EMT), makes it a valuable tool for probing the mechanisms underlying organ fibrosis, such as in the liver, lung, and kidney, as well as cancer metastasis. Studies have utilized this compound in vitro to elucidate mechanisms in hepatic stellate cell activation, a key event in liver fibrosis, and to explore its effects on lipid metabolism. Researchers employ this inhibitor to dissect the crosstalk between metabolic and pro-fibrotic signaling, providing crucial insights for developing novel therapeutic strategies for a range of chronic diseases.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-5-23-19(22)16-11(3)12(4)25-18(16)20-17(21)14-9-24-15-8-10(2)6-7-13(14)15/h9-10H,5-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIKPIAMYZMNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamido group: This step typically involves the reaction of the benzo[b]thiophene derivative with an amine in the presence of a coupling agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene: Contains an amino group, making it useful in different chemical reactions.

    Thiophene-3-carboxamide: Similar in structure but lacks the ester group.

The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties .

Biological Activity

Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound features a thiophene core with multiple substituents that contribute to its biological activity. The structural formula can be represented as follows:

C16H21NO2S\text{C}_{16}\text{H}_{21}\text{N}\text{O}_2\text{S}

This structure is significant as it relates to the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing the tetrahydrobenzo[b]thiophene core. For instance, a study demonstrated that derivatives of this core exhibited significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis and repair processes, leading to increased apoptosis in cancer cells .

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Ethyl 4,5-dimethyl-2-(6-methyl...)10HeLa
Tetrahydrobenzo[b]thiophene derivative15MCF-7
Benzothiophene derivative12A549

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. In vitro studies indicated that it possesses inhibitory activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (mg/mL)Activity Level
Escherichia coli50Moderate
Staphylococcus aureus25Strong
Pseudomonas aeruginosa40Moderate

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, ethyl 4,5-dimethyl-2-(6-methyl...) was administered at varying concentrations. The results indicated a dose-dependent response in cell viability, with significant reductions observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using agar diffusion methods. The compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated a notable zone of inhibition for Staphylococcus aureus at concentrations as low as 25 mg/mL, indicating strong bactericidal activity .

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